molecular formula C7H11Br B14272547 2-(Bromomethyl)hexa-1,5-diene CAS No. 152705-72-1

2-(Bromomethyl)hexa-1,5-diene

Cat. No.: B14272547
CAS No.: 152705-72-1
M. Wt: 175.07 g/mol
InChI Key: VZAXJVWEBKIVHH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)hexa-1,5-diene: is an organic compound with the molecular formula C7H11Br It is a brominated derivative of hexa-1,5-diene, featuring a bromomethyl group attached to the second carbon of the diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)hexa-1,5-diene can be achieved through several methods. One common approach involves the bromination of hexa-1,5-diene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, yielding the desired brominated product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of bromination and handling of dienes apply. Industrial-scale production would likely involve optimized reaction conditions, efficient separation techniques, and safety measures to handle bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)hexa-1,5-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Hydrogen Halides (HBr, HCl): Used for addition reactions.

    Strong Bases (e.g., NaOH, KOH): Used for elimination reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Addition Products: 1,2- and 1,4-addition products of hydrogen halides.

    Elimination Products: Alkenes formed through dehydrohalogenation.

Scientific Research Applications

Chemistry: 2-(Bromomethyl)hexa-1,5-diene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including natural products and pharmaceuticals .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of polymers, agrochemicals, and specialty chemicals. Its reactivity makes it valuable for creating functionalized materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)hexa-1,5-diene in chemical reactions involves the formation of reactive intermediates such as carbocations, radicals, or carbanions, depending on the reaction conditions. For example, in substitution reactions, the bromomethyl group can form a carbocation intermediate, which is then attacked by a nucleophile . In addition reactions, the diene system can stabilize carbocation intermediates through resonance, leading to the formation of addition products .

Comparison with Similar Compounds

    Hexa-1,5-diene: The parent compound without the bromomethyl group.

    2-(Chloromethyl)hexa-1,5-diene: A chlorinated analog with similar reactivity.

    2-(Iodomethyl)hexa-1,5-diene: An iodinated analog with potentially different reactivity due to the larger atomic size of iodine.

Uniqueness: 2-(Bromomethyl)hexa-1,5-diene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its non-brominated or differently halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

152705-72-1

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

2-(bromomethyl)hexa-1,5-diene

InChI

InChI=1S/C7H11Br/c1-3-4-5-7(2)6-8/h3H,1-2,4-6H2

InChI Key

VZAXJVWEBKIVHH-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=C)CBr

Origin of Product

United States

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